molecular formula C40H40O6S B055469 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide CAS No. 117307-18-3

2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide

Cat. No. B055469
M. Wt: 648.8 g/mol
InChI Key: SZCBPJJRURAJJH-HWUVVXAXSA-N
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Description

Synthesis Analysis

This compound has been used as a glycosyl donor in the synthesis of some oligosaccharides containing an alpha-D-galactopyranosyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a galactopyranosyl group and a phenyl sulfoxide group . More detailed structural information may be available in specific research publications or databases.


Chemical Reactions Analysis

As a glycosyl donor, this compound can participate in glycosylation reactions to form oligosaccharides . Specific reaction conditions and outcomes would depend on the other reactants and the experimental setup.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 648.8 g/mol and a molecular formula of C40H40O6S. Additional physical and chemical properties may be available in specialized chemical databases or literature.

Scientific Research Applications

  • Synthesis of Glycosides : Utilized in the synthesis of D-Galactopyranosides, where it acts as a glycosyl donor in reactions with amino acids, demonstrating the potential in glycoconjugate synthesis (Taylor, Weir, & Jørgensen, 2002).

  • Electrochemical Studies : Investigated in electrochemical studies to understand the oxidation potentials of chalcoglycosides, providing insights into the electrochemical behavior of such compounds (France et al., 2004).

  • Catalysis in Organic Reactions : Employed as a ligand in palladium-catalyzed reactions, demonstrating its utility in asymmetric catalysis and organic synthesis (Thorarensen et al., 1997).

  • Precatalyst in Organic Synthesis : Used as a traceless precatalyst for generating sulfenate anions in organic synthesis, facilitating product isolation (Zhang et al., 2015).

  • Synergistic Extraction of Metals : Explored in the synergistic extraction of uranyl ions with other sulfoxides, offering insights into the extraction efficiencies and thermodynamics of metal-sulfoxide interactions (Pai & Subramanian, 1987).

  • Catalysis in Oxidation Reactions : Studied in the context of catalytic oxidation reactions, highlighting its role in selective and efficient oxidation processes (Zhang et al., 2016).

  • Investigation of Reaction Mechanisms : Used in the study of organic sulfide oxygenation reactions, providing insights into the mechanisms of such reactions (Thompson et al., 2015).

  • Photochemical Behavior Studies : Analyzed for its photochemical behavior, contributing to the understanding of photochemical reactions in organic chemistry (Still et al., 1981).

  • Synthesis of Pyranoid Ene Lactones : Applied in the synthesis of pyranoid ene lactones from phenyl glycosyl sulfones, demonstrating its versatility in organic synthesis (Qiu & Schmidt, 1990).

  • Enantioselective Inclusion Studies : Used in enantioselective inclusion studies, offering insights into chiral recognition and separation techniques (Akazome et al., 2000).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is not intended for human or veterinary use. Specific safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

Future Directions

The future directions for research involving this compound could include further exploration of its use as a glycosyl donor in the synthesis of various oligosaccharides . Additionally, research could be conducted to explore other potential applications of this compound in organic synthesis.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(benzenesulfinyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O6S/c41-47(35-24-14-5-15-25-35)40-39(45-29-34-22-12-4-13-23-34)38(44-28-33-20-10-3-11-21-33)37(43-27-32-18-8-2-9-19-32)36(46-40)30-42-26-31-16-6-1-7-17-31/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+,47?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCBPJJRURAJJH-HWUVVXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922389
Record name 1,5-Anhydro-1-(benzenesulfinyl)-2,3,4,6-tetra-O-benzylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide

CAS RN

117307-18-3
Record name 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117307183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-1-(benzenesulfinyl)-2,3,4,6-tetra-O-benzylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Sarkar, KL Matta - Carbohydrate research, 1992 - Elsevier
Treatment of 1, 2, 3, 4, 6-tetra-0-acetyl-/3-D-galactopyranose with phenylthiotrimethylsilane in the presence of trimethylsilyl trifluoromethanesulfonate afforded compound 1 as a mixture of cx and p anomers which was not isolated but 0-deacetylated to give phenyl 1-thio-PD-galactopyranoside'(2), after purification. Benzylation of 2 in the usual way afforded the known'tetra-O-benzyl derivative 3. Oxidation of compound 3 with 0.01 M solution of 3chloroperoxybenzoic acid gave the key glycosyl donor, 2, 3, 4, 6-tetra-0-benzyl-/3-n …
Number of citations: 33 www.sciencedirect.com

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